molecular formula C16H18N2O4S2 B3015086 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide CAS No. 921916-08-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B3015086
CAS No.: 921916-08-7
M. Wt: 366.45
InChI Key: VMYDIVDIAYHRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. Key structural elements include:

  • A 3,3-dimethyl-4-oxo group on the oxazepine ring, which enhances steric and electronic effects.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-10-4-7-14(23-10)24(20,21)18-11-5-6-13-12(8-11)17-15(19)16(2,3)9-22-13/h4-8,18H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYDIVDIAYHRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C15H16N2O4S2C_{15}H_{16}N_{2}O_{4}S_{2} and a molecular weight of 352.4 g/mol. The structure features a tetrahydrobenzo[b][1,4]oxazepine core and a thiophene sulfonamide moiety. This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC15H16N2O4S2C_{15}H_{16}N_{2}O_{4}S_{2}
Molecular Weight352.4 g/mol
CAS Number922133-31-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiophene Sulfonamide Moiety : This step often involves sulfonation reactions that attach the thiophene group to the oxazepine core.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Receptor Modulation : It can interact with specific receptors affecting signal transduction pathways.
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 μM
Pseudomonas aeruginosa0.21 μM
Staphylococcus aureus0.25 μM

These results indicate strong activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against species such as Candida and Aspergillus. The growth inhibition zones were significantly larger compared to controls in in vitro assays.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Study on Antibacterial Activity : A study published in MDPI evaluated various derivatives of related compounds and highlighted the effectiveness of N-(3,3-dimethyl-4-oxo...) against resistant strains of bacteria .
  • Cytotoxicity Assessment : In vitro tests demonstrated that the compound inhibited cell proliferation in cancer cell lines (e.g., MCF-7 and PC3), suggesting potential as an anticancer agent .
  • Molecular Docking Studies : Computational studies revealed that the compound binds effectively to targets such as DNA gyrase and MurD enzyme with favorable binding energies compared to standard antibiotics like ciprofloxacin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Triazole Derivatives ()

Compounds 4–15 in share sulfonamide and heterocyclic motifs. Key differences include:

  • Core Heterocycle : The target compound’s benzooxazepine (oxygen and nitrogen) contrasts with triazole cores (three nitrogen atoms) in compounds 7–15 .
  • Synthesis : Triazoles 7–9 are synthesized via cyclization of hydrazinecarbothioamides under basic conditions (8% NaOH, reflux), while benzooxazepines typically require Friedel-Crafts or ring-closing reactions.
  • Spectral Data :
    • IR : Triazoles 7–9 lack C=O bands (~1660–1680 cm⁻¹) but retain C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) vibrations, confirming tautomeric thione forms .
    • 1H-NMR : Methyl groups in the target compound’s oxazepine would likely resonate near δ 1.2–1.5 ppm (cf. δ 2.73 ppm for acetyl groups in ).

Tetrahydrobenzo[f][1,4]thiazepines ()

These sulfur-containing analogs (e.g., 5-ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine) differ in:

  • Substituent Effects : Alkyl chains (e.g., pentyl, cyclopentyl) in thiazepines induce upfield/downfield NMR shifts (e.g., δ 1.2–1.6 ppm for methylene groups) compared to aromatic sulfonamides .

Tetrahydrobenzo[b]carbazoles ()

Compound 3a' (1-acetyl-1H-2,3,4,5-tetrahydrobenzo[b]carbazole-6,11-dione) features a fused carbazole system. Key contrasts:

  • Ring Fusion : The carbazole’s indole-like structure offers π-π stacking capabilities absent in oxazepines.
  • Bioactivity : Carbazoles often exhibit anticancer activity, whereas sulfonamide-oxazepines may target enzymes (e.g., carbonic anhydrase) .

Data Tables

Table 1: Structural and Spectral Comparison of Heterocyclic Compounds

Compound Class Core Heterocycle Key Substituents IR C=S/C=O (cm⁻¹) 1H-NMR δ (ppm) Source
Target Compound Benzooxazepine 5-methylthiophene-sulfonamide N/A N/A -
Sulfonamide-Triazoles 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl 1247–1255 (C=S) 1.2–1.5 (CH3)
Thiazepines Benzo[f][1,4]thiazepine Alkyl chains (e.g., pentyl) 1240–1260 (C-S) 1.2–1.6 (CH2)
Carbazoles Benzo[b]carbazole Acetyl, ketone 1665 (C=O) 2.73 (CH3, acetyl)

Key Research Findings

  • Electronic Effects : Sulfur in thiazepines enhances nucleophilicity compared to oxygen in oxazepines, influencing reactivity in alkylation or acylation reactions .
  • Tautomerism : Triazole-thione tautomers (e.g., compounds 7–9 ) exhibit stability due to aromaticity, whereas oxazepines lack such tautomeric flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.